Technical Master Guide: 5-Ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5)
Technical Master Guide: 5-Ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5)
[1]
Executive Summary
5-Ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5) is a critical heterocyclic building block in medicinal chemistry and agrochemical development.[1] Distinguished by its electron-deficient 1,2,4-thiadiazole core, this compound serves as a bioisostere for thiazoles and pyridines, offering unique lipophilicity (LogP ~1.2) and hydrogen-bonding vectors that modulate pharmacokinetic profiles.[1] Its primary utility lies as a scaffold for kinase inhibitors, GPCR ligands, and antimicrobial agents, where the C3-amine functions as a versatile handle for derivatization via amide coupling or Buchwald-Hartwig amination.
Part 1: Physicochemical Profile
The following data characterizes the core properties of CAS 27182-56-5. Researchers should note the relatively low basicity of the exocyclic amine compared to aniline, driven by the electron-withdrawing nature of the thiadiazole ring.
| Property | Value | Technical Context |
| CAS Number | 27182-56-5 | Unique identifier for the 5-ethyl-3-amino isomer.[1] |
| Molecular Formula | C₄H₅N₃S | - |
| Molecular Weight | 129.18 g/mol | Fragment-like size, ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| SMILES | CCC1=NC(N)=NS1 | Encodes the 1,2,4-thiadiazole connectivity.[2] |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder.[1] |
| LogP (Predicted) | ~1.2 | Optimal range for oral bioavailability; ensures solubility without excessive lipophilicity. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | The C3-amine is weakly basic.[1] Protonation occurs at N4, not the exocyclic amine. |
| Solubility | DMSO, Methanol, DCM | Moderate water solubility due to polar N/S atoms. |
Part 2: Synthetic Architecture
Core Methodology: Oxidative Cyclization of Imidoyl Thioureas
The most robust and scalable route to 3-amino-5-substituted-1,2,4-thiadiazoles is the Iodine-Mediated Oxidative Cyclization .[1] This method avoids transition metals and utilizes mild conditions to form the critical N-S bond.[3][4]
Reaction Logic
-
Precursor Assembly: Reaction of a propionyl isothiocyanate with guanidine (or a guanidine derivative) generates the in situ imidoyl thiourea intermediate.
-
Oxidative Closure: Molecular iodine (
) acts as a soft oxidant, inducing the formation of an N-S bond between the thioamide sulfur and the amidine nitrogen. -
Base Promotion: A base (e.g.,
or ) neutralizes the hydroiodic acid byproduct, driving the equilibrium toward the aromatic thiadiazole product.
Step-by-Step Protocol (Lab Scale)
Note: All steps should be performed in a fume hood due to the use of isothiocyanates.
-
Reagent Prep: Dissolve propionyl isothiocyanate (1.0 equiv) in dry acetonitrile (MeCN).
-
Addition: Add guanidine carbonate (0.5 equiv, providing 1.0 equiv guanidine) portion-wise at 0°C. Stir for 30 minutes to form the acyl-thiourea intermediate.
-
Cyclization: Add molecular iodine (
, 1.1 equiv) and potassium carbonate ( , 2.0 equiv). -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the intermediate.
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (3x).[5] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Mechanism Visualization
The following diagram illustrates the oxidative closure mechanism, highlighting the critical N-S bond formation.
Caption: Oxidative cyclization pathway for 1,2,4-thiadiazole synthesis via imidoyl thiourea intermediates.
Part 3: Reactivity & Derivatization[1]
The 5-ethyl-1,2,4-thiadiazol-3-amine scaffold presents three distinct sites for chemical modification. Understanding the electronic bias of the ring is crucial for successful derivatization.
Exocyclic Amine (C3-NH2)[1]
-
Nucleophilicity: Reduced compared to aniline due to the electron-deficient heterocycle.[1]
-
Acylation: Requires activated esters or acid chlorides with a strong base (e.g., NaH or LiHMDS) or heating. Standard EDC/HOBt couplings may be sluggish.
-
Metal-Catalyzed Coupling: Excellent substrate for Buchwald-Hartwig aminations using Pd-catalysts (e.g.,
/ Xantphos) to generate biaryl amines.[1]
Ring Nitrogen (N4)
-
Basicity: The N4 nitrogen is the most basic site on the ring (pKa ~2-3).
-
Alkylation: Reaction with alkyl halides typically occurs at N4, leading to thiadiazolium salts. This is often an undesired side reaction during amine functionalization if base strength is not controlled.
C5-Ethyl Group[1][6]
-
Metabolic Stability: The ethyl group is susceptible to metabolic oxidation (hydroxylation) in vivo.
-
Radical Functionalization: The benzylic-like position (alpha to the ring) can be brominated via NBS, allowing for further chain extension, though this risks ring halogenation.
Reactivity Map
Caption: Functional reactivity map of the 5-ethyl-1,2,4-thiadiazol-3-amine scaffold.
Part 4: Therapeutic & Agrochemical Applications[1]
Medicinal Chemistry[1][7][8][9][10][11][12]
-
Kinase Inhibition: The 1,2,4-thiadiazole ring serves as a planar hinge-binding motif. The C3-amine often forms hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., in ATP-competitive inhibitors).
-
Bioisosterism: It replaces thiazole or pyridine rings to lower logP and improve solubility while maintaining aromatic pi-stacking interactions.[1]
-
Cysteine Targeting: While less reactive than 1,2,4-thiadiazoles with leaving groups, the ring system can be activated to react with cysteine thiols in covalent inhibitor design, forming disulfide adducts.[6]
Agrochemicals[1]
-
Herbicides: 1,2,4-thiadiazole derivatives are key pharmacophores in inhibitors of acetolactate synthase (ALS).
-
Fungicides: The scaffold exhibits intrinsic antifungal activity by disrupting cell wall biosynthesis pathways.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) if handling the powder outside a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but hygroscopic; moisture can degrade the sample over long periods.
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a mild detergent.
References
-
PubChem. (2025). 5-Amino-3-ethyl-1,2,4-thiadiazole (Compound Summary). National Library of Medicine. [Link]
-
Mariappan, A., et al. (2016).[4] Intramolecular Oxidative S–N Bond Formation of Imidoyl Thioureas: specific synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles.[1][4][9] Journal of Organic Chemistry, 81(15), 6573-6579. [Link]
-
Yang, Z., et al. (2020).[4] Electro-oxidative Synthesis of 1,2,4-Thiadiazoles.[4] Journal of Organic Chemistry, 85(5), 3358-3363. [Link]
-
Matysiak, J. (2006).[10] Synthesis and pharmacological evaluation of 5-substituted 1,2,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 43(1). [Link]
Sources
- 1. 27182-55-4|5-Methyl-1,2,4-thiadiazol-3-amine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 5-amino-3-ethyl-1,2,4-thiadiazole (C4H7N3S) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles – IJERT [ijert.org]
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